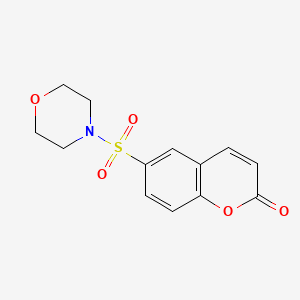

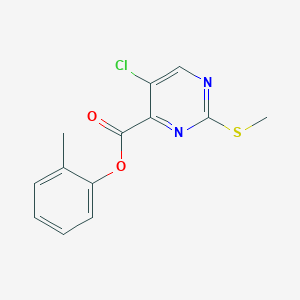

6-(morpholinosulfonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

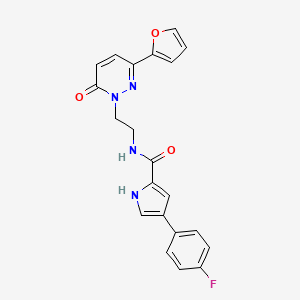

6-(morpholinosulfonyl)-2H-chromen-2-one, also known as a compound MSC, is a synthetic molecule that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis of DNA-PK Inhibitors : One significant application is in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, which are crucial in cancer research. For example, "2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate" is a key intermediate for the synthesis of DNA-PK inhibitor NU7441, with two methods developed for its synthesis, both involving the use of allyl protecting groups (Aristegui et al., 2006).

Structure-Activity Relationships in Inhibitor Development : Research on substituted chromen-4-ones has defined structure-activity relationships for inhibition of DNA-PK. It was found that a morpholine substituent is essential for activity in certain derivatives (Hardcastle et al., 2005).

Crystallographic Analysis : Several studies have focused on crystallographic analysis of related compounds. For instance, the crystal structure of "(6-methoxy-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate" revealed specific intramolecular and intermolecular interactions, enhancing understanding of the compound's physical properties (Devarajegowda et al., 2013).

Synthesis and Evaluation of Derivatives : There's ongoing research in synthesizing novel derivatives and evaluating their biological activities. For example, pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated for their inhibitory activities against acetylcholinestrase (AChE) and butylcholinestrase (BuChE), which are relevant in neuroprotective research (Sameem et al., 2017).

Anticancer Agent Synthesis : Another significant application is in the synthesis of compounds as potential anticancer agents. For example, morpholines linked coumarin–triazole hybrids were synthesized and evaluated for their anti-proliferative potential against various human cancer cell lines (Goud et al., 2019).

properties

IUPAC Name |

6-morpholin-4-ylsulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c15-13-4-1-10-9-11(2-3-12(10)19-13)20(16,17)14-5-7-18-8-6-14/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHIAGQGHAGULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(morpholinosulfonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

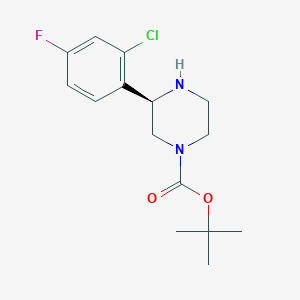

![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)

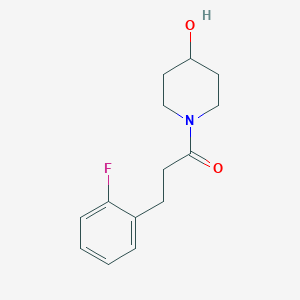

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)

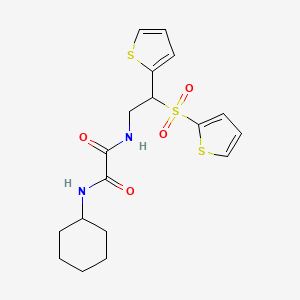

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2950136.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)